molecular formula C18H17N5O2S B2704575 (3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)(4-(噻唑-2-基氧基)苯基)甲酮 CAS No. 2097895-07-1

(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)(4-(噻唑-2-基氧基)苯基)甲酮

货号 B2704575
CAS 编号: 2097895-07-1
分子量: 367.43
InChI 键: KRDQTTDSQICTKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole ring and the azetidine ring could potentially form a bicyclic structure. The cyclopropyl group and the thiazole ring are likely to be substituents on this bicyclic core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles. The azetidine ring, being a strained three-membered ring, could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and polarity .

科学研究应用

Anticancer Activity

The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and inhibitory properties. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its effectiveness in inhibiting microbial growth makes it a promising candidate for drug development in infectious disease treatment .

Analgesic and Anti-Inflammatory Effects

Preclinical studies suggest that the compound possesses analgesic and anti-inflammatory properties. Researchers have investigated its impact on pain pathways and inflammation, aiming to develop novel pain-relieving medications .

Antioxidant Potential

The compound’s antioxidant activity has been evaluated in vitro. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound’s potential in this area warrants further exploration .

Enzyme Inhibition

Several enzymes are targeted by this compound, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects may have implications for various diseases, such as Alzheimer’s and osteoporosis .

Antiviral Activity

Preliminary studies indicate that the compound exhibits antiviral properties. Researchers have investigated its effects against specific viruses, including in vitro assays and molecular modeling studies .

Drug Design and Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers have explored how specific modifications affect its biological activity, aiding in the rational design of new derivatives for therapeutic purposes .

In Silico Pharmacokinetic and Molecular Modeling Studies

Computational approaches, such as in silico pharmacokinetic predictions and molecular modeling, have been employed to understand the compound’s behavior. These studies provide insights into its interactions with biological targets and guide further optimization .

作用机制

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with the VHL protein, inhibiting its function . This inhibition prevents the degradation of HIF, leading to an accumulation of HIF in the cell . The accumulated HIF can then activate the transcription of genes involved in various cellular responses to hypoxia .

Biochemical Pathways

The action of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . By inhibiting the degradation of HIF, this compound indirectly influences several downstream pathways that are regulated by HIF. These include pathways involved in angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

The compound’s effectiveness in treating conditions like anemia and cancer suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the accumulation of HIF in cells and the subsequent activation of HIF-regulated genes . This can lead to increased angiogenesis, erythropoiesis, and changes in cellular metabolism, which can be beneficial in the treatment of conditions like anemia and cancer .

Action Environment

The action, efficacy, and stability of 4-cyclopropyl-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, hypoxic conditions in the cellular environment can enhance the compound’s efficacy by increasing the demand for HIF . .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

未来方向

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Additionally, the compound could be modified to improve its properties or to create new compounds with different activities .

属性

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c24-17(13-3-5-15(6-4-13)25-18-19-7-8-26-18)22-9-14(10-22)23-11-16(20-21-23)12-1-2-12/h3-8,11-12,14H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDQTTDSQICTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。